

Assessing the Effects of Aspulvinone O on Glutamine Metabolism: Application Notes and Protocols

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Compound of Interest

Compound Name: *Aspulvinone O*

Cat. No.: *B10820821*

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Introduction

Aspulvinone O is a naturally occurring small molecule that has been identified as a potent and selective inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1).^{[1][2]} In the context of certain cancers, particularly Pancreatic Ductal Adenocarcinoma (PDAC), there is a metabolic reprogramming that renders these cells highly dependent on a non-canonical glutamine metabolism pathway for survival and proliferation.^{[1][3]} This pathway is crucial for maintaining redox homeostasis through the production of NADPH.^{[1][2]} **Aspulvinone O** disrupts this pathway by directly inhibiting GOT1, leading to increased oxidative stress and subsequent cancer cell death.^{[1][4]} These application notes provide a summary of the quantitative effects of **Aspulvinone O** on glutamine metabolism and detailed protocols for key experiments to assess its efficacy.

Data Presentation

Table 1: Cytotoxicity of Aspulvinone O in Pancreatic Cancer Cell Lines

Cell Line	Type	IC50 (μM) after 24h
PANC-1	Pancreatic Cancer	~20.54
AsPC-1	Pancreatic Cancer	~24.66
SW1990	Pancreatic Cancer	~26.80
HPDE6-C7	Nonmalignant Pancreatic Duct Epithelial	>100

Data extracted from Sun et al., 2019.[5]

Table 2: Effects of Aspulvinone O on Glutamine Metabolism in SW1990 Cells

Treatment	Relative Aspartate Level	Relative Oxaloacetate Level	Relative Malate Level	NADPH/NA DP+ Ratio	Relative ROS Level
Control	1.0	1.0	1.0	1.0	1.0
Aspulvinone O (10 μM)	Increased	Decreased	Decreased	Decreased	Increased
Aspulvinone O (20 μM)	Increased	Decreased	Decreased	Decreased	Increased
Aspulvinone O (40 μM)	Increased	Decreased	Decreased	Decreased	Increased

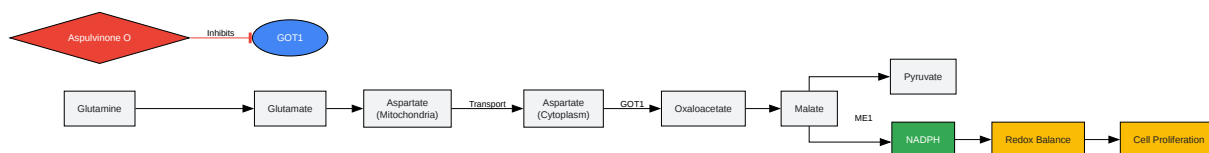
Qualitative data interpretation from graphical representations in Sun et al., 2019.[6] Precise numerical values were not available.

Table 3: Effects of Aspulvinone O on Mitochondrial Respiration and Glycolysis in SW1990 Cells

Treatment	Oxygen Consumption Rate (OCR)	Extracellular Acidification Rate (ECAR)
Control	Baseline	Baseline
Aspulvinone O (10 μ M)	Reduced	No obvious influence
Aspulvinone O (20 μ M)	Reduced	No obvious influence

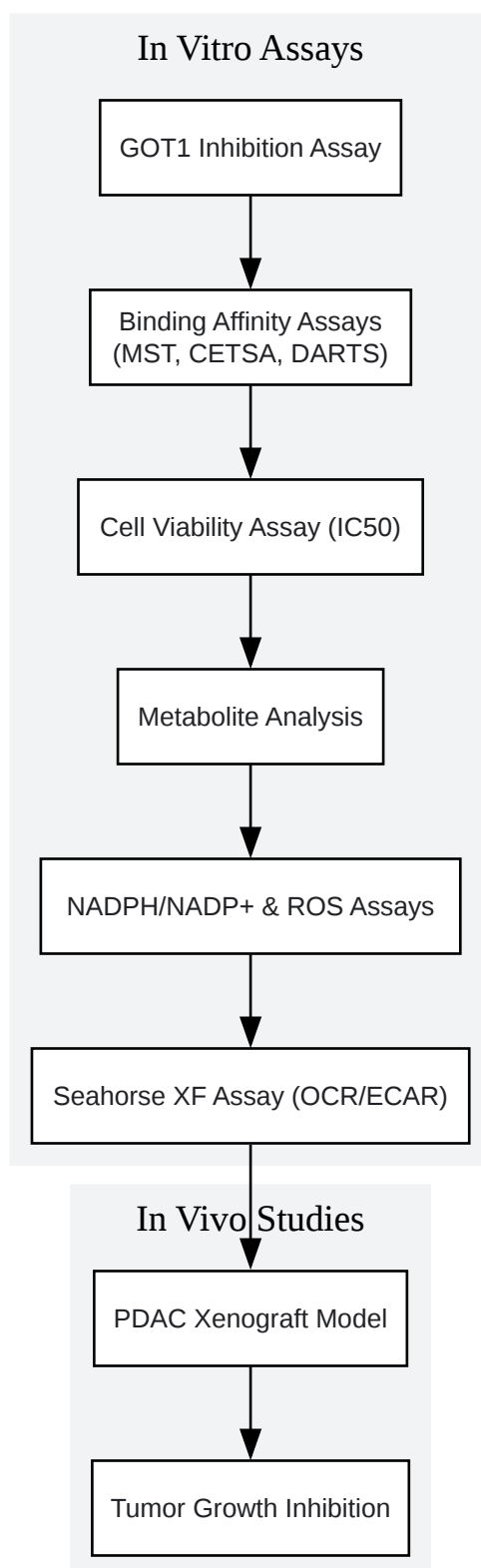
Data interpretation from graphical representations in Sun et al., 2019.[6]

Mandatory Visualizations



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Caption: **Aspulvinone O** inhibits GOT1, disrupting non-canonical glutamine metabolism in PDAC cells.



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Caption: Experimental workflow for assessing **Aspulvinone O**'s effects on glutamine metabolism.

Experimental Protocols

GOT1 Enzymatic Inhibition Assay

This protocol is adapted from the methods described by Sun et al., 2019.[\[6\]](#)

Objective: To determine the in vitro inhibitory effect of **Aspulvinone O** on purified human recombinant GOT1 enzyme.

Materials:

- Purified human recombinant GOT1
- **Aspulvinone O**
- L-Aspartic acid
- α -Ketoglutaric acid
- Malate dehydrogenase
- NADH
- 96-well microplate
- Plate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing 4 mM L-Aspartic acid, 1 mM α -Ketoglutaric acid, 1 unit/mL malate dehydrogenase, and 1 mM NADH in a suitable buffer.
- Add varying concentrations of **Aspulvinone O** to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

- Add 0.1 mg/mL of human recombinant GOT1 to initiate the reaction. The total reaction volume should be 100 μ L.
- Immediately place the plate in the plate reader and measure the decrease in absorbance at 340 nm over time. This reflects the oxidation of NADH.
- Determine the initial reaction velocity (linear phase) for each concentration of **Aspulvinone O**.
- Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Cell Viability Assay

Objective: To determine the cytotoxic effects of **Aspulvinone O** on pancreatic cancer cell lines.

Materials:

- PANC-1, AsPC-1, SW1990, and HPDE6-C7 cell lines
- Complete culture medium
- **Aspulvinone O**
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo)
- Plate reader

Procedure:

- Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Aspulvinone O** for 24 hours. Include a vehicle control.
- After the incubation period, add the cell viability reagent according to the manufacturer's instructions.

- Incubate for the recommended time.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing CETSA to confirm the binding of **Aspulvinone O** to GOT1 in a cellular context.[\[7\]](#)[\[8\]](#)

Objective: To demonstrate target engagement of **Aspulvinone O** with GOT1 in intact cells.

Materials:

- PDAC cells (e.g., SW1990)
- **Aspulvinone O**
- PBS
- Lysis buffer with protease inhibitors
- PCR tubes
- Thermal cycler
- SDS-PAGE and Western blot reagents
- Anti-GOT1 antibody

Procedure:

- Treat cultured PDAC cells with **Aspulvinone O** or vehicle control for a specified time.
- Harvest and wash the cells with PBS.
- Resuspend the cell pellets in PBS and aliquot into PCR tubes.

- Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
- Lyse the cells by freeze-thaw cycles or with a lysis buffer.
- Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
- Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-GOT1 antibody.
- A positive result is indicated by a thermal shift, where GOT1 in **Aspulvinone O**-treated cells remains soluble at higher temperatures compared to the control.[\[1\]](#)

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol outlines the general steps for a DARTS experiment to identify protein targets of a small molecule.[\[1\]](#)[\[9\]](#)

Objective: To confirm the direct interaction between **Aspulvinone O** and GOT1.

Materials:

- PDAC cell lysate
- **Aspulvinone O**
- Protease (e.g., thermolysin, pronase)
- SDS-PAGE and Western blot reagents
- Anti-GOT1 antibody

Procedure:

- Prepare a cell lysate from PDAC cells.
- Incubate aliquots of the lysate with varying concentrations of **Aspulvinone O** or a vehicle control.

- Add a protease to each aliquot and incubate for a time that results in partial protein degradation.
- Stop the protease digestion by adding a denaturing loading buffer and heating.
- Separate the protein fragments by SDS-PAGE.
- Perform a Western blot using an anti-GOT1 antibody.
- Increased resistance to proteolysis (i.e., a stronger GOT1 band) in the presence of **Aspulvinone O** indicates a direct binding interaction.[\[1\]](#)

Seahorse XF Analyzer Metabolic Flux Analysis

This protocol is a general guide for using the Seahorse XF Analyzer to measure OCR and ECAR.[\[10\]](#)

Objective: To assess the impact of **Aspulvinone O** on mitochondrial respiration and glycolysis.

Materials:

- PDAC cells (e.g., SW1990)
- Seahorse XF cell culture microplate
- Seahorse XF analyzer
- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- **Aspulvinone O**

Procedure:

- Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
- On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator.

- Load the sensor cartridge with the compounds to be injected (in this case, different concentrations of **Aspulvinone O**).
- Calibrate the Seahorse XF analyzer.
- Place the cell plate in the analyzer and initiate the assay protocol.
- Measure baseline OCR and ECAR before injecting **Aspulvinone O**.
- Inject **Aspulvinone O** and monitor the subsequent changes in OCR and ECAR in real-time.
- Analyze the data to determine the effect of **Aspulvinone O** on mitochondrial respiration and glycolysis.[6]

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